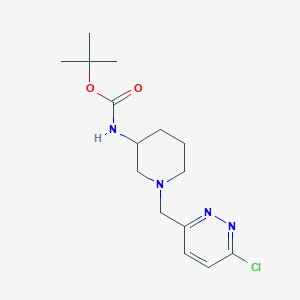

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C15H23ClN4O2 |

|---|---|

Molecular Weight |

326.82 g/mol |

IUPAC Name |

tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-3-yl]carbamate |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-5-4-8-20(9-11)10-12-6-7-13(16)19-18-12/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,21) |

InChI Key |

TUPRNNSAZFTLKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl Piperidin-3-yl Carbamate Precursors

A common starting point is the synthesis of tert-butyl piperidin-3-yl carbamate derivatives, which are key intermediates.

- Method: Protection of piperidine amines with di-tert-butyl dicarbonate under basic conditions.

- Example: (R)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester can be prepared by treating the corresponding piperidine derivative with di-tert-butyl dicarbonate in tetrahydrofuran at room temperature, adjusting pH to 10, giving a high yield (93%) of the Boc-protected amine.

- This step is crucial for stabilizing the piperidine nitrogen and enabling subsequent substitution reactions.

Introduction of the (6-Chloropyridazin-3-yl)methyl Group

The key step involves attaching the 6-chloropyridazin-3-yl)methyl group to the nitrogen at the 1-position of the piperidine ring.

-

- React the Boc-protected piperidin-3-yl amine with 6-chloropyridazin-3-carboxaldehyde or a related aldehyde.

- Use a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent (e.g., dichloroethane) at ambient temperature overnight.

- This method forms the N-(6-chloropyridazin-3-yl)methyl substituent via reductive amination, yielding the desired tertiary amine.

Alternative nucleophilic substitution:

- Use a chloropyridazinylmethyl halide or equivalent electrophile to alkylate the piperidine nitrogen protected as the Boc-carbamate.

- Reaction conditions typically involve mild bases such as triethylamine or DIPEA in polar aprotic solvents like DMF or dichloromethane, followed by purification via chromatography.

Purification and Characterization

- After the reaction, purification is commonly performed by silica gel chromatography or reverse-phase flash chromatography.

- Typical eluents include gradients of methanol in dichloromethane or ethyl acetate in hexanes.

- Characterization involves NMR spectroscopy (1H, 13C), LCMS, and sometimes elemental analysis to confirm the structure and purity.

Reaction Conditions and Yields Summary

Mechanistic Insights and Optimization

- The Boc protection step is straightforward and well-established, preventing unwanted side reactions on the piperidine nitrogen.

- Reductive amination is favored for its mildness and selectivity, avoiding harsh conditions that could degrade sensitive groups like the chloropyridazine ring.

- Use of sodium triacetoxyborohydride is preferred over sodium borohydride due to better selectivity in reductive amination.

- Reaction monitoring by TLC and LCMS ensures completion and minimizes over-reduction or side reactions.

Comparative Analysis with Related Compounds

- Similar tert-butyl piperidinyl carbamates have been synthesized with various substituents on the piperidine ring, showing consistent success with Boc protection and reductive amination strategies.

- The presence of the chloropyridazinyl group requires careful control of reaction conditions to maintain the halogen substituent intact during synthesis.

Chemical Reactions Analysis

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles

Scientific Research Applications

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate is an organic compound belonging to the carbamate class. It possesses a complex structure featuring a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. The uniqueness of this compound lies in its combination of a piperidine ring and a chlorinated pyridazine moiety, potentially enhancing its biological activity compared to simpler derivatives.

Structure and Properties

this compound has the molecular formula and a molecular weight of 326.82 .

Potential Applications

This compound is notable for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders or other conditions where piperidine derivatives have demonstrated efficacy. It may also be used to develop drugs targeting neurological disorders. The presence of both functionalities could lead to novel mechanisms of action or improved pharmacokinetic properties.

Synthesis

The synthesis of this compound may involve several steps requiring optimization to achieve high yields and purity.

Related Compounds

Other related compounds include:

- Tert-butyl carbamate, commonly used as a protecting group in organic synthesis.

- 6-Chloropyridazine, which exhibits antimicrobial properties and is used in pharmaceuticals.

- Piperidine, found in various natural products and serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Heterocycle Substitution: Piperidine vs. Pyrrolidine

- Target Compound : Piperidine (6-membered ring) provides conformational flexibility and moderate steric bulk.

- (R)-tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate (CAS: 1421048-44-3):

Substituent Variations on the Pyridazine Ring

- Target Compound : 6-chloro substituent on pyridazine.

- tert-butyl N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate (CAS: 1638612-47-1): Features a 6-(2-chlorophenyl)pyridazine group instead of 6-chloro .

Substituent Modifications on the Piperidine Ring

Related Carbamate Derivatives with Aromatic or Complex Substituents

- tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (CAS: N/A): Incorporates a 4-aminophenyl group (C₁₆H₂₅N₃O₂; MW: 291.19 g/mol) . Impact: The aromatic amine enables hydrogen bonding or π-π stacking, useful in targeting polar active sites.

- tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (CAS: N/A): Substitutes pyridazine with a 2-chloro-5-iodopyrimidine and adds a methoxycyclohexyl group . Impact: Halogenated pyrimidines and bulky cyclohexyl groups may improve target selectivity but increase molecular weight.

Physicochemical Properties

- Limited data on melting points, solubility, or stability are available. However: The 6-chloro substituent in the target compound likely enhances electrophilicity compared to non-halogenated analogs. Pyrrolidine analogs (e.g., CAS: 1421048-44-3) may exhibit higher rigidity and faster metabolic clearance due to reduced ring size .

Tabulated Comparison of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate | C₁₅H₂₃ClN₄O₂ | 326.82 | 6-Chloropyridazine | 1420854-09-6 |

| (R)-tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate | C₁₄H₂₁ClN₄O₂ | 312.79 | Pyrrolidine core | 1421048-44-3 |

| tert-butyl N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate | C₂₀H₂₅ClN₄O₂ | 388.90 | 6-(2-Chlorophenyl)pyridazine | 1638612-47-1 |

| tert-butyl (6-methylpiperidin-3-yl)carbamate | C₁₁H₂₂N₂O₂ | 214.31 | 6-Methylpiperidine | 1150618-42-0 |

| tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate | C₁₆H₂₅N₃O₂ | 291.19 | 4-Aminophenyl | N/A |

Biological Activity

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate is a complex organic compound belonging to the carbamate class, notable for its structural features including a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. This unique combination suggests potential applications in medicinal chemistry, particularly targeting neurological disorders and other therapeutic areas where piperidine derivatives have shown promise.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 326.82 g/mol. The structural complexity enhances its potential biological activity, as the presence of both piperidine and chlorinated pyridazine functionalities may lead to novel mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C15H23ClN4O2 |

| Molecular Weight | 326.82 g/mol |

| CAS Number | 1420838-48-7 |

| Purity | ≥95% |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures often exhibit activities such as:

- Neurotransmitter modulation : Compounds containing piperidine rings are known to influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

- Antimicrobial properties : The chloropyridazine component may contribute to antimicrobial effects, as seen in related compounds that target bacterial pathogens.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies on structurally related compounds provide insights into its potential effects:

- Antimicrobial Activity : A study on similar piperidine derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria, including MRSA and VRE. These compounds showed low minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising pathway for developing new antimicrobial agents .

- Neuropharmacology : Research on piperidine derivatives has indicated their efficacy in modulating dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia. The unique structure of this compound could enhance its selectivity and potency in these pathways .

Comparative Analysis

To further understand the potential of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Tert-butyl carbamate | C5H11NO2 | Commonly used as a protecting group in organic synthesis. |

| 6-Chloropyridazine | C4H3ClN2 | Exhibits antimicrobial properties; used in pharmaceuticals. |

| Piperidine | C5H11N | Found in various natural products; serves as a building block. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.